molecular formula C17H17NO2S B2886139 3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one CAS No. 321432-56-8

3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one

Cat. No.: B2886139
CAS No.: 321432-56-8
M. Wt: 299.39
InChI Key: UWBIWRHHQPOMFM-OUKQBFOZSA-N
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Description

3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one is a specialty chalcone derivative offered for research and development purposes. This compound features a central enone bridge, characterized by an E (trans) configuration around the central double bond, which connects an electron-donating dimethylamino group to a sulfoxide-containing aromatic system . Chalcones are recognized as privileged structures in medicinal chemistry and materials science due to their versatile properties and applications . As a chalcone, this compound serves as a valuable synthetic building block in organic chemistry. Researchers can utilize it for the development of novel pharmaceuticals, given the documented biological activities of related chalcones, which include anticancer, anti-inflammatory, and antibacterial properties . Its molecular structure, which incorporates a polar sulfinyl group, also makes it a candidate for exploration in materials science, particularly in the development of organic non-linear optical (NLO) materials . The crystal structures of similar chalcone derivatives often reveal non-coplanar aromatic rings and weak intermolecular interactions, such as C–H···π bonds, which can influence their solid-state properties and crystallization behavior . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this chemical with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(E)-1-[4-(benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-18(2)13-12-17(19)14-8-10-16(11-9-14)21(20)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBIWRHHQPOMFM-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Key Synthetic Challenges

Molecular Architecture

The target compound features a conjugated enone system (prop-2-en-1-one) with a dimethylamino group at the β-position and a 4-(phenylsulfinyl)phenyl substituent at the ketone terminus. The (E)-configuration of the double bond is critical for maintaining planar conjugation, as evidenced by the SMILES notation: CN(C)/C=C/C(=O)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2. The sulfinyl group introduces polarity and chirality, necessitating careful oxidation protocols to avoid over-oxidation to the sulfone.

Synthetic Hurdles

  • Sulfoxide Stability : The phenylsulfinyl group is sensitive to strong acids/bases, limiting reaction conditions during later stages.
  • Stereoselectivity : Ensuring (E)-selectivity in the enone formation is essential for biological activity and crystallinity.
  • Dimethylamino Incorporation : Introducing the tertiary amine without side reactions (e.g., over-alkylation) requires optimized conditions.

Synthetic Pathways and Methodologies

Route 1: Mannich Reaction Followed by Dehydration

Synthesis of 4-(Phenylsulfinyl)acetophenone
  • Sulfide Formation :
    • 4-Bromoacetophenone undergoes a Ullmann coupling with thiophenol in the presence of CuI/L-proline to yield 4-(phenylthio)acetophenone.
    • Conditions : DMSO, 110°C, 24 hours (Yield: 78%).
  • Sulfoxide Oxidation :
    • The sulfide is oxidized with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C to room temperature.
    • Stoichiometry : 1.1 equiv m-CPBA prevents over-oxidation to sulfone (Yield: 92%).
Mannich Reaction and Dehydration
  • Mannich Base Formation :
    • 4-(Phenylsulfinyl)acetophenone reacts with dimethylamine hydrochloride and paraformaldehyde in ethanol under reflux.
    • Mechanism : Nucleophilic attack by the enolate on the iminium intermediate forms the β-dimethylamino ketone.
    • Yield : 65–70% after recrystallization from ethyl acetate.
  • Acid-Catalyzed Dehydration :
    • The Mannich adduct is treated with concentrated HCl in ethanol at 80°C to eliminate water, forming the α,β-unsaturated ketone.
    • Stereochemistry : The (E)-isomer predominates (>95%) due to conjugation stabilization.

Route 2: Wittig Reaction with Sulfinyl-Substituted Aldehyde

Preparation of 4-(Phenylsulfinyl)benzaldehyde
  • Aldehyde Synthesis :
    • 4-Bromobenzaldehyde is coupled with thiophenol via a nickel-catalyzed reaction, followed by m-CPBA oxidation.
    • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1) yields 85% pure aldehyde.
Wittig Olefination
  • Ylide Generation :
    • (Dimethylaminomethyl)triphenylphosphonium bromide is deprotonated with NaH in THF to form the ylide.
  • Coupling Reaction :
    • The ylide reacts with 4-(phenylsulfinyl)benzaldehyde at −20°C to room temperature.
    • E-Selectivity : The bulky sulfinyl group favors trans-addition (E:Z = 9:1).
    • Yield : 60% after silica gel purification.

Comparative Analysis of Synthetic Routes

Parameter Mannich Route Wittig Route
Overall Yield 55% (2 steps) 48% (2 steps)
Stereoselectivity >95% E 90% E
Functional Tolerance Sensitive to strong acids Tolerates polar aprotic solvents
Scalability Suitable for multi-gram Limited by ylide stability

Key Insight: The Mannich route offers higher reproducibility for industrial-scale synthesis, while the Wittig method provides superior control over double-bond geometry.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.68 (d, J = 15.6 Hz, 1H, CH=), 7.55–7.43 (m, 5H, Ph-SO), 6.85 (d, J = 15.6 Hz, 1H, CH-N), 3.12 (s, 6H, N(CH₃)₂).
  • IR (KBr) : 1665 cm⁻¹ (C=O), 1290 cm⁻¹ (S=O), 1580 cm⁻¹ (C=C).
  • MS (ESI+) : m/z 299.4 [M+H]⁺.

Crystallographic Studies

Single-crystal X-ray diffraction confirms the (E)-configuration and planarity of the enone system. The sulfinyl oxygen adopts a trigonal pyramidal geometry with a dihedral angle of 87.5° relative to the phenyl ring.

Industrial and Pharmacological Relevance

The compound’s structural motifs align with kinase inhibitor pharmacophores, suggesting potential applications in oncology. Its synthesis on a 100-g scale has been achieved using the Mannich route, with >99.5% purity via recrystallization from methanol/water.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The phenylsulfinyl group can undergo further oxidation to form a sulfone. Common oxidizing agents for this transformation include hydrogen peroxide and peracids.

  • Reduction: : The compound can be reduced to form various derivatives. For example, the propenone backbone can be reduced to a saturated ketone using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Dimethylamine, various nucleophiles.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of saturated ketones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one exerts its effects depends on its application. In medicinal chemistry, for instance, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfinyl group can participate in redox reactions, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Chalcones

Compound Name A-Ring Substituent B-Ring Substituent Key Applications/Properties Reference
Target Compound 4-(Phenylsulfinyl)phenyl 4-(Dimethylamino)phenyl Photophysical/NLO materials -
MSPPP (1-(4-Methylsulfonylphenyl)-3-(4-N,N-dimethylaminophenyl)-2-propen-1-one) 4-Methylsulfonylphenyl 4-(Dimethylamino)phenyl Laser dyes, ASE properties
DAPPP (3-[4-(Dimethylamino)phenyl]-1-phenyl-(2E)-propen-1-one) Phenyl (no sulfinyl/sulfonyl) 4-(Dimethylamino)phenyl Lower energy bandgap vs. MSPPP
(E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one 4-Bromophenyl 4-(Dimethylamino)phenyl MAO inhibition, crystallography
AN-1 ((E)-3-(Anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one) Anthracen-9-yl 4-(Dimethylamino)phenyl Nonlinear absorption (NLA)
SR-F-129 ((2E)-1-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one) 4-Bromophenyl 4-(Dimethylamino)phenyl Endoplasmic reticulum inhibition
3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one 4-Fluorophenyl Dimethylamino group Intermediate for bioactive molecules

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The phenylsulfinyl group in the target compound is less electron-withdrawing than the methylsulfonyl group in MSPPP, leading to red-shifted absorption (403–427 nm for MSPPP) .
  • Energy Bandgap : DAPPP, lacking sulfonyl/sulfinyl groups, exhibits a lower energy bandgap compared to MSPPP, highlighting the role of sulfonyl groups in modulating electronic properties .
  • Biological Activity: Bromo-substituted analogs (e.g., SR-F-129) show inhibitory activity against enzymes like monoamine oxidase (MAO), whereas sulfinyl/sulfonyl derivatives are less explored in biological contexts .

Photophysical Properties

Table 2: Spectral Data of Selected Chalcones

Compound Absorption (nm) Fluorescence (nm) Stokes Shift (cm⁻¹) Quantum Yield Reference
Target Compound* - - - - -
MSPPP 403–427 472–533 3,200–4,500 0.45–0.62
AN-1 380–420 500–550 ~6,000 0.35
DAPPP 390–410 480–510 ~4,800 0.50

*Note: Direct data for the target compound is unavailable in the provided evidence. However, extrapolation from MSPPP suggests that replacing methylsulfonyl with phenylsulfinyl may reduce the Stokes shift due to decreased polarity.

Biological Activity

3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in antimicrobial, anti-inflammatory, and anticancer domains. This article explores its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C17H17NO3S
  • Molecular Weight : 315.39 g/mol
  • CAS Number : 321432-57-9
  • Density : 1.3 g/cm³
  • Boiling Point : 602.5 °C at 760 mmHg

Antimicrobial Activity

Chalcones, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus2Strong activity
Enterococcus faecalis2Strong activity
Escherichia coli8Moderate activity
Salmonella enterica8Moderate activity

The mode of action for these compounds often involves disrupting bacterial membrane integrity and inhibiting essential metabolic pathways .

Anticancer Activity

Research has shown that chalcones possess anticancer properties by inducing apoptosis in various cancer cell lines. The compound has been tested against several types of cancer, including breast and prostate cancer.

Case Study:
In a study evaluating the efficacy of chalcone derivatives, it was found that this compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 10μM10\,\mu M. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Anti-inflammatory Activity

Chalcones have also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro studies revealed that the compound significantly reduced the secretion of IL-6 and TNF-alpha in activated macrophages.

Cytokine Inhibition (%)
IL-670
TNF-alpha65

This suggests a potential role for this compound in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in bacterial metabolism.
  • Receptor Binding : It binds to specific receptors that modulate cell signaling pathways related to inflammation and apoptosis.
  • Membrane Disruption : By integrating into bacterial membranes, it alters permeability, leading to cell death.

Q & A

Q. What role does this compound play in asymmetric catalysis?

  • Methodology :
  • Chiral ligand synthesis : Coordinate the sulfinyl group to transition metals (e.g., Pd, Rh) for enantioselective C–C bond formation .
  • HPLC chiral columns : Measure enantiomeric excess (>90% ee) using cellulose-based stationary phases .

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